molecular formula C15H9Cl3N2O2 B13993265 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-36-9

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B13993265
CAS No.: 920019-36-9
M. Wt: 355.6 g/mol
InChI Key: JPKPSBFNKPLYAO-UHFFFAOYSA-N
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Description

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 5-chloroindazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2,4-dichlorobenzyl chloride is reacted with 5-chloroindazole under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    5-Fluoroindazole: Another indazole derivative with distinct biological activities.

    2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl moiety but differs in overall structure.

Uniqueness

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and dichlorophenyl groups makes it a valuable compound for various applications.

Properties

CAS No.

920019-36-9

Molecular Formula

C15H9Cl3N2O2

Molecular Weight

355.6 g/mol

IUPAC Name

5-chloro-1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C15H9Cl3N2O2/c16-9-3-4-13-11(5-9)14(15(21)22)19-20(13)7-8-1-2-10(17)6-12(8)18/h1-6H,7H2,(H,21,22)

InChI Key

JPKPSBFNKPLYAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O

Origin of Product

United States

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